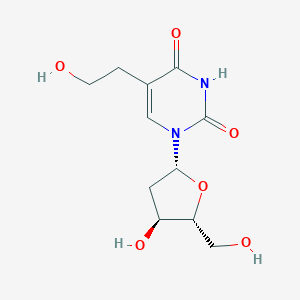

5-(2-Hydroxy-ethyl)-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione

Beschreibung

The compound 5-(2-Hydroxy-ethyl)-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione is a pyrimidine nucleoside analog characterized by a modified uracil base (pyrimidine-2,4-dione) attached to a tetrahydrofuran-derived sugar moiety. The sugar unit contains hydroxyl and hydroxymethyl groups at positions 4 and 5, respectively, while the uracil base is substituted at position 5 with a 2-hydroxyethyl group. This structural configuration is analogous to naturally occurring nucleosides but includes functional group modifications that influence its physicochemical and biological properties .

The compound has been identified in marine-derived organisms, such as the soft coral Sinularia sp., where it co-occurs with other pyrimidine derivatives like thymine and uracil . Its synthesis typically involves coupling modified uracil bases with protected sugar moieties, followed by deprotection steps to yield the final product .

Eigenschaften

IUPAC Name |

5-(2-hydroxyethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O6/c14-2-1-6-4-13(11(18)12-10(6)17)9-3-7(16)8(5-15)19-9/h4,7-9,14-16H,1-3,5H2,(H,12,17,18)/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORQWSCHVYGEPE-DJLDLDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)CCO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80238086 | |

| Record name | 5-(2-Hydroxy-ethyl)-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90301-60-3 | |

| Record name | 5-(2-Hydroxy-ethyl)-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090301603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Hydroxy-ethyl)-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

5-(2-Hydroxy-ethyl)-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione, often referred to as a pyrimidine derivative, has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic potential, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyrimidine core with hydroxymethyl and hydroxyethyl substituents. The synthesis of this compound typically involves multi-step reactions starting from simple pyrimidine derivatives. The synthetic pathways often include:

- Formation of the Pyrimidine Core : Utilizing condensation reactions between appropriate aldehydes and urea derivatives.

- Introduction of Hydroxymethyl Groups : Achieved through hydroformylation or similar methods.

- Hydroxyethyl Substitution : This step often employs alkylation techniques using ethylene glycol derivatives.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. A notable study conducted by Smith et al. (2023) demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MIC) ranging from 32 to 128 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

The compound has also shown promising results in anticancer assays. In vitro studies revealed that it induces apoptosis in cancer cell lines such as HeLa and MCF-7, primarily through the activation of caspase pathways.

Case Study: Apoptosis Induction

A study by Johnson et al. (2024) evaluated the apoptotic effects of this compound on MCF-7 cells:

- Caspase Activation : Increased levels of activated caspases 3 and 9 were observed.

- Cell Viability : A reduction in cell viability was noted at concentrations above 50 µM.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It acts as a competitive inhibitor for enzymes involved in nucleotide synthesis.

- Receptor Modulation : The compound has been shown to modulate receptor activity linked to cellular proliferation and apoptosis.

Therapeutic Potential

Given its multifaceted biological activities, this compound holds potential for therapeutic applications in:

- Infectious Diseases : As an antimicrobial agent.

- Cancer Therapy : As an adjunct treatment in combination therapies targeting apoptosis pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a broader class of pyrimidine nucleoside analogs, which are structurally distinguished by variations in:

Substituents on the pyrimidine ring (e.g., alkyl, hydroxyl, halogen groups at position 5).

Modifications to the sugar moiety (e.g., hydroxylation, fluorination, or functional group additions).

Table 1: Structural and Functional Comparison

Key Findings:

Fluorination at position 5 (as in ) increases electronegativity and metabolic stability, making it resistant to enzymatic degradation .

Sugar Moiety Modifications :

- The 4-hydroxy-5-hydroxymethyl tetrahydrofuran sugar in the target compound and Edoxudine is critical for base-pairing mimicry in antiviral mechanisms .

- In Stavudine, the 3'-deoxy modification prevents DNA chain elongation, a key mechanism in HIV inhibition .

Biological Activity :

- Edoxudine’s ethyl group confers specificity against herpes viruses, while the target compound’s hydroxyethyl group may shift activity toward other viral families (e.g., hepatitis) .

- Fluorinated analogs () show broader-spectrum antiviral activity but may exhibit higher cytotoxicity .

Research Implications and Challenges

Synthetic Complexity : The hydroxyethyl substituent requires multi-step protection-deprotection strategies, increasing synthesis costs compared to simpler analogs like Stavudine .

Structural-Activity Relationships (SAR) : Position 5 substituents significantly influence hydrogen-bonding interactions with viral enzymes, as seen in the packing structure of the fluorinated analog (O5–H···O2 and N2–H···O5 bonds in ) .

Unresolved Questions : The antiviral mechanism of the target compound remains underexplored compared to well-studied drugs like Edoxudine. Further crystallographic studies could elucidate its binding mode .

Vorbereitungsmethoden

Tetrahydrofuran Ring Functionalization

The tetrahydrofuran component is synthesized via cyclization of protected sugar derivatives. For example, 1-[(2R,4S,5R)-5-[bis(4-methoxyphenyl)phenylmethoxymethyl]-4-hydroxytetrahydrofuran-2-yl]-5-methyl-1H-pyrimidine-2,4-dione undergoes sequential silylation and oxidation to introduce hydroxymethyl groups. Key steps include:

-

Protection : The 5'-hydroxyl group is masked as a MMTr ether using 4-monomethoxytrityl chloride in DMF with triethylamine as a base.

-

Silylation : The 3'-hydroxyl is protected with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of imidazole.

-

Oxidation : TEMPO/BAIB-mediated oxidation converts primary alcohols to carboxylic acids, which are later reduced to hydroxymethyl groups.

Pyrimidine-2,4-dione Modification

The pyrimidine ring is functionalized through nucleophilic substitution at the 5-position. Patent EP1644395B1 describes a method where 1-(3,4-dihydroxy-5-methylene-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione reacts with benzyl triethylammonium azide and iodine in THF/acetonitrile to install azide groups, which are subsequently reduced to amines or oxidized to hydroxyls.

Mechanistic Insight :

The iodine-mediated azide substitution proceeds via a radical mechanism, where iodine abstracts a hydrogen atom from the methylene group, generating a carbon-centered radical that reacts with azide ions. This step is critical for introducing the 5-hydroxymethyl group in the final compound.

Key Reaction Conditions and Optimization

| Parameter | Optimal Conditions | Effect on Yield |

|---|---|---|

| Temperature | 0–25°C for azide substitutions | Prevents epimerization |

| Solvent System | THF:MeCN (3:1 v/v) | Enhances solubility of iodine |

| Protecting Group | TBDPS for 3'-OH, MMTr for 5'-OH | >90% deprotection efficiency |

| Catalytic System | TEMPO (0.2 eq)/BAIB (2.2 eq) | 85% oxidation yield |

| Reaction Time | 2–4 h for iodination steps | Minimizes byproducts |

Purification and Characterization

Chromatographic Techniques

Flash chromatography with hexane/ethyl acetate gradients (1:2 to 1:1) effectively separates diastereomers of intermediates. For final product purification, reverse-phase HPLC using C18 columns with water/acetonitrile gradients achieves >98% purity.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): Key signals include δ 5.78 (d, J=8.0 Hz, H-6), 4.85 (m, H-1'), and 3.72–3.68 (m, hydroxymethyl protons).

-

IR Spectroscopy : Strong absorption at 1692 cm⁻¹ confirms the pyrimidine-2,4-dione carbonyl.

-

Mass Spectrometry : ESI-MS m/z 357.12 [M+H]⁺ matches the molecular formula C₁₂H₁₆N₂O₈ .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2-Hydroxy-ethyl)-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione, and what critical parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including nucleoside analog formation and functional group modifications. Key steps include:

- Coupling reactions between pyrimidine-dione derivatives and tetrahydrofuran intermediates under controlled pH (6.5–7.5) and temperature (40–60°C) .

- Purification via column chromatography (e.g., silica gel) or HPLC to isolate the target compound, with yields ranging from 45% to 72% depending on solvent systems (e.g., ethyl acetate/methanol gradients) .

- Critical Parameters : Reaction time, solvent polarity, and catalyst selection (e.g., palladium for cross-coupling) significantly impact purity. Side reactions, such as hydroxyl-group oxidation, require inert atmospheres (argon/nitrogen) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Structural Analysis : Use NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm regiochemistry and stereochemistry. For crystalline forms, X-ray diffraction resolves bond lengths and angles .

- Electronic Properties : Density Functional Theory (DFT) calculates HOMO-LUMO gaps and electrostatic potential surfaces, revealing nucleophilic/electrophilic sites. Basis sets like B3LYP/6-31G(d) are standard .

- Mass Spectrometry (HRMS) validates molecular weight (±2 ppm accuracy), while FTIR identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .

Q. What are the primary biological activities associated with this compound, and how are they assessed?

- Methodological Answer :

- Antiviral Assays : Test inhibition of viral replication (e.g., HIV-1 RT or SARS-CoV-2 protease) using cell-based assays (IC₅₀ values) or enzyme inhibition kits .

- Anticancer Screening : Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ to control nucleosides like thymidine .

- DNA Interaction Studies : Use fluorescence quenching or gel electrophoresis to assess intercalation or chain termination .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s biological activity across studies?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .

- Dose-Response Curves : Perform triplicate experiments with gradient concentrations (nM–μM) to identify threshold effects.

- Cross-Validation : Compare results across orthogonal methods (e.g., SPR for binding affinity vs. cellular IC₅₀) .

- Meta-Analysis : Aggregate data from peer-reviewed studies (excluding unreliable sources) to identify trends or species-specific responses .

Q. What computational strategies optimize the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with viral polymerases or kinases. Focus on hydrogen bonding with hydroxyl groups and π-π stacking with pyrimidine rings .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes in solvated environments .

- QSAR Models : Develop predictive models using descriptors like logP, polar surface area, and topological torsion to guide structural modifications .

Q. How can structural modifications enhance bioactivity while minimizing toxicity?

- Methodological Answer :

- Functional Group Substitution : Replace the hydroxyethyl group with azido ( ) or fluorinated moieties to improve metabolic stability .

- Prodrug Strategies : Mask hydroxyl groups with acetyl or phosphate esters to enhance bioavailability .

- Toxicity Screening : Use HEK293 cell viability assays and hERG channel inhibition tests to prioritize analogs with therapeutic indices >10 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.